molecular formula C21H20N2O3 B11084048 3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one

3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one

Cat. No.: B11084048
M. Wt: 348.4 g/mol
InChI Key: KSQXACRXHIZPML-LDADJPATSA-N
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Description

3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazinoisoquinoline core, which is a fused ring system that contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one can be achieved through various synthetic routes. One common method involves the acid-mediated cyclization of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde . Another approach is the Heck reaction, which utilizes 2-(2-iodophenethyl)isoquinolin-1(2H)-one as a starting material . These methods offer good yields and relatively simple procedures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Heck reaction, in particular, is favorable for industrial applications due to its efficiency and scalability. The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere, which can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biological processes, such as cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one apart is its specific substitution pattern and the presence of the pyrazinoisoquinoline core

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-2,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C21H20N2O3/c1-26-16-7-4-6-15(11-16)20(24)12-18-21(25)23-10-9-14-5-2-3-8-17(14)19(23)13-22-18/h2-8,11-12,19,22H,9-10,13H2,1H3/b18-12+

InChI Key

KSQXACRXHIZPML-LDADJPATSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/2\C(=O)N3CCC4=CC=CC=C4C3CN2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=C2C(=O)N3CCC4=CC=CC=C4C3CN2

Origin of Product

United States

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